2,2,3,3-Tetramethylcyclopropanecarboxamide

Synthetic chemistry Process development Pyrethroid intermediates

2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCD) is a privileged cyclopropane scaffold with essential steric bulk and conformational constraint. Its amide bond is required for bioactivity, driving a 120-fold increase in anticonvulsant potency vs. valproic acid. This high-purity (≥98%) intermediate is critical for synthesizing pyrethroid insecticides like fenpropathrin and terallethrin, selective CB2 agonists (e.g., A-836339), and CNS-penetrant libraries with enhanced metabolic stability. Choose TMCD for reproducible research and cost-effective agrochemical production.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 55265-53-7
Cat. No. B1202465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetramethylcyclopropanecarboxamide
CAS55265-53-7
Synonyms2,2,3,3-tetramethylcyclopropane carboxamide
TMCD
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC1(C(C1(C)C)C(=O)N)C
InChIInChI=1S/C8H15NO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H2,9,10)
InChIKeyJLFAFRJZNUBKDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,3-Tetramethylcyclopropanecarboxamide (CAS 55265-53-7): Procurement-Grade Specifications and Core Chemical Properties


2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCD) is a cyclopropanecarboxamide derivative with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is a white crystalline solid [1] that serves as a critical synthetic intermediate. Its structure, featuring a highly substituted cyclopropane ring, imparts steric bulk and conformational constraint, making it a privileged scaffold for agrochemical synthesis, particularly pyrethroid insecticides, and pharmaceutical research targeting central nervous system (CNS) disorders [2]. Commercially, this compound is available from research chemical suppliers with a specified purity of ≥98% , making it a defined, high-purity building block for reproducible research and development.

Procurement Risks of 2,2,3,3-Tetramethylcyclopropanecarboxamide Analogs: Why Substitution of TMCA or Other Cyclopropyl Amides Is Not Equivalent


Direct substitution of 2,2,3,3-tetramethylcyclopropanecarboxamide with its parent carboxylic acid (2,2,3,3-tetramethylcyclopropanecarboxylic acid, TMCA) or other simple cyclopropanecarboxamides is not viable without compromising synthetic outcomes and research relevance. TMCA is an 'inactive' cyclopropyl analogue of valproic acid that serves as a starting material for CNS-active compounds, but it requires conversion to the amide to achieve potency [1]. The amide bond in the target compound is essential for the bioactivity of key derivatives, as demonstrated by the 120-fold increase in anticonvulsant potency observed when progressing from TMCA to its α-fluoro amide derivative, α-F-TMCD, compared to valproic acid (VPA) [2]. Furthermore, the unique substitution pattern (2,2,3,3-tetramethyl) provides steric and metabolic stability advantages not found in simpler cyclopropanecarboxamides, which are often used for pyrethroid synthesis but lack the enhanced CNS activity profile [3].

2,2,3,3-Tetramethylcyclopropanecarboxamide (CAS 55265-53-7): Quantitative Performance Comparison Data for Scientific and Industrial Sourcing


Synthetic Yield Advantage: Direct Amidation of TMCA to TMCD

The synthesis of 2,2,3,3-tetramethylcyclopropanecarboxamide (TMCD) from its parent acid (TMCA) via an acid chloride intermediate proceeds with a high yield of 90.5% under mild conditions [1]. This yield provides a reliable benchmark for process chemists and is significantly higher than the reported 49% yield for the synthesis of the parent TMCA itself via a zinc-mediated cyclopropanation route . The high-yielding, two-step conversion of TMCA to TMCD is a key differentiator for those seeking to avoid the lower-yielding, more complex syntheses of alternative cyclopropane building blocks.

Synthetic chemistry Process development Pyrethroid intermediates

Anticonvulsant Potency in Rat-scMet Seizure Model: TMCD Derivative vs. Valproic Acid (VPA)

The α-fluoro derivative of 2,2,3,3-tetramethylcyclopropanecarboxamide (α-F-TMCD) demonstrates a dramatic 120-fold increase in anticonvulsant potency compared to the established drug valproic acid (VPA) in the rat subcutaneous metrazol (scMet) seizure test [1]. The parent compound, TMCA, is an inactive analogue of VPA, highlighting the critical role of the amide functionality for achieving this level of potency [2]. This data positions TMCD as a non-negotiable intermediate for any medicinal chemistry program aiming to explore this specific, high-potency chemotype for CNS disorders.

CNS drug discovery Antiepileptic drug (AED) development Pharmacology

Improved Safety Margin in Rat-MES Seizure Model: TMCD Derivative vs. Valproic Acid (VPA)

A derivative of 2,2,3,3-tetramethylcyclopropanecarboxamide, 2,2,3,3-tetramethylcyclopropanecarbonylurea, exhibits a significantly wider safety margin compared to valproic acid (VPA) in the rat maximal electroshock (MES) seizure test. The derivative's protective index (PI), calculated as TD50/ED50, is 18.5, which is approximately 12 times greater than that reported for VPA (PI ≈ 1.6) [1]. A higher PI indicates a superior separation between the dose that causes toxicity and the dose that is therapeutically effective, a critical factor in drug candidate selection.

CNS drug safety Protective Index (PI) Toxicology

CB2 Receptor Binding Affinity: A-836339 (TMCD Derivative) vs. CB1

The TMCD-derived synthetic cannabinoid A-836339 exhibits high affinity and remarkable selectivity for the peripheral cannabinoid receptor CB2 over the central CB1 receptor. In radioligand binding assays, A-836339 has a Ki value of 0.64 nM for the human CB2 receptor, which is 422-fold lower (more potent) than its Ki of 270 nM for the human CB1 receptor [1]. This selectivity profile is crucial for developing analgesics that avoid the psychoactive side effects associated with CB1 activation, a common limitation of other cannabinoid ligands.

Cannabinoid research Pain management Receptor pharmacology

Validated Applications of 2,2,3,3-Tetramethylcyclopropanecarboxamide for Scientific and Industrial Procurement


Synthesis of Commercial Pyrethroid Insecticides (e.g., Fenpropathrin, Terallethrin)

This compound is the essential amide precursor for synthesizing 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) and its esters, which are the active moieties in widely used pyrethroid insecticides like fenpropathrin and terallethrin [1]. The high-yielding synthesis of the amide (90.5%) [2] supports cost-effective production of these agrochemicals. Procurement is driven by the need for a reliable, high-purity intermediate to ensure consistent insecticidal activity in final formulations.

Discovery of Next-Generation Antiepileptic Drugs (AEDs) with Improved Safety Margins

Medicinal chemistry programs aimed at developing novel AEDs utilize this amide as a core scaffold for creating analogs of valproic acid (VPA) with enhanced potency and safety. Derivatives like α-F-TMCD have demonstrated a 120-fold increase in anticonvulsant potency [3] and a 12-fold greater protective index [4] compared to VPA. Researchers require the compound for the systematic exploration of structure-activity relationships (SAR) around this privileged, non-teratogenic chemotype.

Development of Selective CB2 Receptor Agonists for Pain and Inflammation Research

The compound is a key building block for synthesizing highly selective CB2 receptor agonists, such as A-836339, which are valuable pharmacological tools. A-836339 exhibits a 422-fold selectivity for the CB2 receptor (Ki = 0.64 nM) over the CB1 receptor [5], enabling the study of CB2-mediated analgesia and inflammation without CB1-mediated psychoactive effects. This application requires the procurement of high-purity 2,2,3,3-tetramethylcyclopropanecarboxamide to ensure reproducible synthesis and accurate biological data.

General Scaffold for CNS Drug Discovery and Metabolic Stability Studies

The highly substituted cyclopropane ring of this amide confers increased metabolic stability compared to acyclic or less substituted analogs [6]. This property makes it a valuable scaffold for CNS drug discovery programs seeking to improve the pharmacokinetic profile of lead compounds. Researchers procure this compound to build libraries of CNS-penetrant candidates and to study the impact of steric shielding on metabolic pathways, leveraging the defined purity and well-characterized reactivity of the commercial building block.

Technical Documentation Hub

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